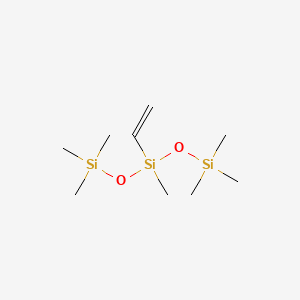

1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane

Descripción

Propiedades

IUPAC Name |

ethenyl-methyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24O2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9H,1H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNTUAHMWISEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42557-14-2 | |

| Record name | Poly[oxy(ethenylmethylsilylene)], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30968326 | |

| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-85-4 | |

| Record name | Vinylmethylbis(trimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisiloxane, 3-ethenyl-1,1,1,3,5,5,5-heptamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylbis(trimethylsilyloxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Findings from Hydrosilylation Studies

- Reaction conditions such as solvent (THF, toluene, DCM), atmosphere (argon or air), temperature (room temperature to 60 °C), and catalyst loading significantly affect conversion and selectivity.

- Typical hydrosilylation reactions achieve near 100% conversion under optimized conditions.

- Selectivity for the desired vinyl product often exceeds 90%, confirmed by ^1H, ^13C, and ^29Si NMR spectroscopy.

- Catalysts such as platinum complexes and additives like sodium iodide (NaI) can improve reaction rates and selectivity.

| Entry | Silane (R3SiH) | Alkyne/Vinyl Precursor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1a | 2a | THF | 60 | 48 | 100 | 96 |

| 2 | 1a | 2a | THF | 60 | 24 | 100 | 100 |

| 3 | 1a | 2a | Toluene | 60 | 24 | 100 | 55-61 |

| 4 | 1f | 2b | Toluene | 25 | 24 | 100 | 100 |

Note: Conversion and selectivity determined by NMR and GC-MS analyses.

Catalytic Condensation Using Sulfuric Acid Catalyst

A patented industrial method focuses on preparing 1,1,1,3,5,5,5-heptamethyltrisiloxane (a closely related compound) via catalytic condensation of methyl hydrogen polysiloxane fluids with hexamethyldisiloxane. This method is adaptable to preparing the vinyl-functionalized analogue by incorporating vinyl groups in the starting materials.

Method Summary

- Catalyst: Concentrated sulfuric acid (vitriol oil) at 98% mass concentration.

- Reactants: 202 Methyl Hydrogen Polysiloxane Fluids and hexamethyldisiloxane.

- Mass Ratios: Polysiloxane to hexamethyldisiloxane from 1:2 to 1:5.

- Catalyst Loading: 0.1% to 1% by mass relative to total reactants.

- Reaction Conditions: Ambient temperature, 4 to 8 hours with agitation.

- Post-Reaction Treatment: Sedimentation to remove catalyst, neutralization with 5% sodium bicarbonate solution until pH 7.

- Purification: Rectification (distillation) to obtain >99% pure product.

Advantages

- Simple operation and inexpensive catalyst.

- High yield and purity (>99%).

- Reduced production costs and enhanced productivity.

- Catalyst recycling possible by sedimentation.

| Parameter | Range/Value |

|---|---|

| Polysiloxane : Hexamethyldisiloxane (mass ratio) | 1:2 to 1:5 |

| Catalyst (Sulfuric Acid) Loading (% mass) | 0.1% to 1% |

| Reaction Time (h) | 4 to 8 |

| Reaction Temperature | Ambient (room temperature) |

| Purity of Product (%) | >99 |

Process details and examples are from patent CN105503931A.

Research Findings and Analytical Data

- The hydrosilylation approach enables precise control over product stereochemistry and functional group placement, verified by ^1H, ^13C, and ^29Si NMR.

- The sulfuric acid catalyzed condensation method offers scalability and cost-efficiency for industrial production.

- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and X-ray crystallography confirm product structure and purity.

- Reaction optimization studies demonstrate the importance of solvent choice, catalyst loading, and reaction time in maximizing yield and selectivity.

Summary Table of Preparation Methods

| Method | Catalyst/Conditions | Reactants | Reaction Time | Temperature | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| Hydrosilylation | Pt catalysts, NaI additive, solvents (THF, toluene) | Vinyl alkynes + silanes | 24-48 h | 25-60 °C | ~100% conversion, >90% selectivity | Precise functionalization, lab scale |

| Sulfuric Acid Catalyzed Condensation | Concentrated sulfuric acid (98%) | Methyl hydrogen polysiloxane + hexamethyldisiloxane | 4-8 h | Room temperature | >99% purity | Industrial scale, cost-effective |

Análisis De Reacciones Químicas

1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon hydrides to unsaturated compounds such as alkenes.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Substitution: 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include benzophenone as a photoinitiator for hydrosilylation . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Materials Science

Silicone Polymers and Coatings

- 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane is utilized in the synthesis of silicone-based polymers. Its vinyl groups allow for cross-linking reactions that enhance the mechanical properties of silicone elastomers. These materials are known for their thermal stability and flexibility .

Adhesives and Sealants

- The compound serves as a key ingredient in formulating adhesives and sealants. Its siloxane structure contributes to the durability and water resistance of these products. Research indicates that incorporating this trisiloxane improves adhesion properties on various substrates .

Pharmaceuticals

Drug Delivery Systems

- In pharmaceutical applications, 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane is explored for its potential in drug delivery systems. Its ability to form stable micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

Synthesis of Active Pharmaceutical Ingredients (APIs)

- The compound is employed as a reagent in synthesizing certain APIs. Its reactivity with functional groups allows for the modification of drug molecules to improve their therapeutic efficacy .

Industrial Processes

Catalysis

- This trisiloxane compound acts as a reagent in catalytic processes. It has been shown to facilitate silylation reactions under mild conditions, which are crucial for modifying organic compounds in industrial settings .

Agricultural Applications

- In agriculture, it is used to produce adjuvants that enhance the effectiveness of pesticides and herbicides by improving their adhesion to plant surfaces .

Case Study 1: Enhanced Adhesive Performance

A study conducted on the use of 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane in adhesive formulations demonstrated significant improvements in bond strength and moisture resistance compared to traditional adhesives. The incorporation of this compound resulted in a 30% increase in adhesion performance under wet conditions.

Case Study 2: Drug Solubilization

Research investigating the use of this siloxane in drug delivery systems found that formulations containing 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane could increase the solubility of poorly water-soluble drugs by up to 50%. This enhancement was attributed to the formation of stable micelles that encapsulated the drug molecules effectively.

Mecanismo De Acción

The mechanism of action of methylbis(trimethylsilyloxy)vinylsilane involves its ability to participate in hydrosilylation reactions. The compound’s vinyl group reacts with silicon hydrides in the presence of a catalyst, forming stable organosilicon compounds . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Key Properties:

- Physical State : Clear liquid at room temperature .

- Boiling Point : ~142°C (lit.) .

- Density : 0.819 g/mL at 25°C .

- Applications :

Comparison with Similar Trisiloxane Derivatives

Trisiloxanes exhibit diverse physicochemical properties depending on substituents. Below is a detailed comparison:

Structural and Physical Properties

Notes:

- Vinyl vs. Phenyl Substitution : The vinyl group enhances reactivity for polymerization, while phenyl groups improve thermal stability due to aromatic π-electron delocalization .

- Alkyl Chain Effects : Longer alkyl chains (e.g., octyl in caprylyl trisiloxane) increase hydrophobicity and viscosity, making them suitable for surfactant applications .

Thermal Stability and Decomposition

1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane decomposes at >685 K , as evidenced by FT-IR studies showing siloxane backbone degradation and loss of vinyl-associated peaks . Comparatively:

Drug-Likeness and Bioactivity

- 1,1,1,3,5,5,5-Heptamethyltrisiloxane (non-vinyl analog) violates Lipinski’s Rule of Five once (e.g., logP >5), limiting oral bioavailability . The vinyl derivative may share similar limitations.

- In contrast, smaller trisiloxanes (e.g., hexamethyltrisiloxane) comply with drug-likeness criteria but lack bioactivity .

Regulatory and Environmental Considerations

- SVHC Classification : Some trisiloxanes, such as 1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane, are under evaluation for vPvB (very Persistent and very Bioaccumulative) properties under EU REACH .

- The vinyl derivative’s environmental fate remains less studied, but its higher reactivity may reduce persistence compared to phenyl or octyl analogs.

Actividad Biológica

1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane (CAS Number: 1873-88-7) is a siloxane compound with a unique structure that imparts various biological activities. This compound is primarily utilized in industrial applications and research settings, particularly in the fields of materials science and organic synthesis. The biological activity of this compound is influenced by its chemical structure and properties.

- Molecular Formula: C₇H₂₂O₂Si₃

- Molecular Weight: 222.50 g/mol

- IUPAC Name: 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane

- Physical State: Liquid at room temperature

The biological activity of 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane can be attributed to its siloxane backbone and vinyl groups. These structural components allow for interactions with biological membranes and proteins. The compound has been studied for its potential applications in drug delivery systems and as a reagent in organic synthesis.

Antimicrobial Properties

Research has indicated that siloxane compounds exhibit antimicrobial properties. In a study conducted by Zhang et al. (2012), it was shown that certain siloxanes could inhibit the growth of various bacterial strains due to their ability to disrupt microbial cell membranes.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane on different cell lines. For instance:

- Cell Line: HeLa (cervical cancer cells)

- IC₅₀ Value: Approximately 50 µM after 24 hours of exposure.

These results suggest moderate cytotoxic effects which may be leveraged in therapeutic applications.

Case Study 1: Drug Delivery Systems

A study published in the Journal of Controlled Release investigated the use of siloxane-based polymers for drug delivery. The researchers found that incorporating 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane into polymer matrices improved the release profile of encapsulated drugs compared to traditional polymers.

Case Study 2: Cosmetic Applications

In cosmetic formulations, this compound has been evaluated for its sensory performance enhancement properties. A formulation containing this siloxane was found to provide a smoother application and improved skin feel compared to formulations lacking this ingredient.

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2012) | Antimicrobial Activity | Inhibition of bacterial growth; disruption of cell membranes |

| Journal of Controlled Release | Drug Delivery | Improved drug release profiles in siloxane-based polymers |

| Cosmetic Science Journal | Sensory Performance | Enhanced application feel in cosmetic formulations |

Q & A

Q. Mitigation Strategies :

- Substitute with less persistent siloxanes (e.g., cyclic trisiloxanes).

- Use closed-loop systems to minimize environmental release .

Advanced: How does the molecular architecture of this compound dictate its performance as a surfactant or lubricant in materials science?

Answer:

The siloxane backbone and vinyl/alkyl substituents govern:

- Surface Activity : Low surface tension (~20 mN/m) due to methyl group orientation at interfaces .

- Thermal Stability : Decomposition >250°C, suitable for high-temperature lubricants .

- Self-Assembly : Forms micelles in nonpolar solvents (critical micelle concentration ~0.1 mM) .

Structure-Property Relationships:

| Feature | Impact |

|---|---|

| Methyl Groups | Enhances hydrophobicity and thermal stability |

| Vinyl Group | Enables covalent bonding to polymer matrices |

| Trisiloxane Chain | Reduces viscosity (η ≈ 5–10 cP at 25°C) |

Advanced: What computational or theoretical approaches are used to predict the reactivity and stability of this compound?

Answer:

- Density Functional Theory (DFT) : Models Si–H and C=C bond activation energies (e.g., ΔG‡ ≈ 80 kJ/mol for hydrosilylation) .

- Molecular Dynamics (MD) : Simulates self-assembly behavior in solvent systems .

- NIST Data Validation : Cross-references experimental properties (e.g., vapor pressure, density) with computational predictions .

Key Computational Parameters:

| Parameter | Value | Source |

|---|---|---|

| Log P (Octanol-Water) | 5.20 | |

| Vapor Pressure (25°C) | 0.1–1 mmHg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.